1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)8-5-12-15(6-8)7-10-14-13-9-3-1-2-4-16(9)10/h5-6H,1-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQCMHCCLAQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3C=C(C=N3)C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the triazolopyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine core.
Attachment of the pyrazole ring: The pyrazole ring is then introduced through a series of substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse functionalized compounds.
Scientific Research Applications
1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Triazolo-Pyridine Derivatives
1-(2-Cyclopropyl-5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-Pyrazole-3-Carboxylic Acid (CAS 1710846-02-8) :
This analog replaces the triazolo-pyridine with a tetrahydroquinazoline ring. While both compounds share a pyrazole-carboxylic acid substituent, the quinazoline core introduces distinct electronic and steric properties. The cyclopropyl group in this analog may enhance metabolic stability compared to the triazolo-pyridine system .- Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-c]Pyrimidine Derivatives (Compounds 7, 9): These compounds feature fused pyrazolo-triazolopyrimidine cores. Unlike the target compound, their extended π-conjugated systems may improve binding affinity to biological targets like kinases or adenosine receptors.
Pyrazole-Carboxylic Acid Derivatives
- 1-Benzyl-3-(Pyridin-3-yl)-1H-Pyrazole-4-Carboxylic Acid (CAS 956959-59-4) :
This derivative substitutes the triazolo-pyridin-3-ylmethyl group with benzyl and pyridin-3-yl substituents. The absence of a fused heterocyclic ring reduces structural rigidity but may improve synthetic accessibility. Its molecular weight (279.3 g/mol) and carboxylic acid functionality suggest comparable solubility to the target compound .
Physicochemical and Functional Group Comparison
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Triazolo-pyridine + pyrazole | Carboxylic acid, methylene bridge | ~228.2 (estimated) | High rigidity, moderate solubility |
| 1-(2-Cyclopropyl-Tetrahydroquinazolin-4-yl) | Tetrahydroquinazoline + pyrazole | Carboxylic acid, cyclopropyl | Not reported | Enhanced metabolic stability |
| 1-Benzyl-3-(Pyridin-3-yl)-1H-Pyrazole-4-CA | Pyrazole + pyridine | Carboxylic acid, benzyl | 279.3 | High solubility, synthetic ease |
Biological Activity
1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is linked to its structural features, particularly the triazole and pyrazole moieties. These structures are known for their diverse pharmacological effects.
- Molecular Formula : C10H12N6O2
- Molecular Weight : 236.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:
- In vitro studies showed that the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown:
- Cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cell growth inhibition.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been investigated through various assays:
- In vivo studies demonstrated a reduction in edema in animal models induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of the compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest:
- Oral bioavailability is moderate due to its solubility profile.
- Metabolic stability indicates that the compound is resistant to rapid degradation in liver microsomes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step heterocyclic condensation. A representative approach includes:
- Step 1 : Reacting diethyl oxalate with a ketone derivative (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form intermediate esters.
- Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole core.
- Step 3 : Sequential formation of the triazole-thiadiazole system using phosphorus oxychloride (POCl₃) and carboxylic acids.
- Purification : High-performance liquid chromatography (HPLC) ensures purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H NMR : Identifies proton environments, such as aromatic protons (δ 6.8–7.2 ppm) and methylene groups in the tetrahydrotriazolo ring (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Elemental Analysis : Validates composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
Q. How is solubility optimized for in vitro assays?
- Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- Adjust pH with sodium bicarbonate to deprotonate the carboxylic acid, enhancing aqueous solubility (pH 7–8).
- Consider salt formation (e.g., sodium or potassium salts) for improved bioavailability .
Advanced Research Questions
Q. How can molecular docking elucidate antifungal mechanisms targeting 14-α-demethylase (CYP51)?
- Target Selection : Retrieve CYP51 structure (PDB ID: 3LD6) from the Protein Data Bank.
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Grid box centered on the heme cofactor (20 ų), with Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare binding scores (ΔG) with known inhibitors (e.g., fluconazole). A ΔG ≤ -8.0 kcal/mol suggests strong binding .
Q. What strategies resolve contradictions in biological activity across assays?
- Replicate Assays : Conduct triplicate experiments under standardized conditions (e.g., 37°C, pH 7.4).
- Orthogonal Assays : Validate antifungal activity via both broth microdilution (MIC) and time-kill kinetics.
- Data Normalization : Use Candida albicans ATCC 90028 as a reference strain to cross-compare results .
Q. How can computational chemistry guide pharmacokinetic optimization?
- ADMET Prediction : Use SwissADME or QikProp to predict logP (target ≤3), aqueous solubility (≥50 µM), and CYP450 inhibition.
- Reaction Path Design : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to explore regioselective modifications (e.g., substituting the pyrazole methyl group with halogens for enhanced metabolic stability) .
Q. What structural features influence selectivity toward kinase targets?
- Key Interactions : The pyrazole-carboxylic acid moiety acts as a hydrogen bond donor/acceptor with kinase ATP-binding pockets (e.g., Tyr-185 in MAPK).
- SAR Insights :
| Modification | Effect on IC₅₀ (MAPK) |
|---|---|
| Methyl at pyrazole | IC₅₀ = 120 nM |
| Chloro at triazolo | IC₅₀ = 85 nM (↑ selectivity) |
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation : Expose the compound to heat (40°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH) for 48 hours.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., decarboxylation or triazole ring cleavage).
- Outcome : Stability ≥90% under pH 7.4 PBS at 37°C over 72 hours is ideal for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
